REACTION_CXSMILES
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[NH2:1][CH2:2][CH2:3][OH:4].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:7]=1[S:16](Cl)(=[O:18])=[O:17]>>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:14])([F:13])[F:15])=[CH:8][C:7]=1[S:16]([NH:1][CH2:2][CH2:3][OH:4])(=[O:18])=[O:17]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
NCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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BrC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
BrC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)NCCO
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |